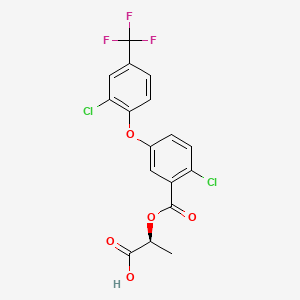

Ethoxyfen

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

188634-90-4 |

|---|---|

分子式 |

C17H11Cl2F3O5 |

分子量 |

423.2 g/mol |

IUPAC名 |

(2S)-2-[2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyl]oxypropanoic acid |

InChI |

InChI=1S/C17H11Cl2F3O5/c1-8(15(23)24)26-16(25)11-7-10(3-4-12(11)18)27-14-5-2-9(6-13(14)19)17(20,21)22/h2-8H,1H3,(H,23,24)/t8-/m0/s1 |

InChIキー |

NYHLMHAKWBUZDY-QMMMGPOBSA-N |

異性体SMILES |

C[C@@H](C(=O)O)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |

正規SMILES |

CC(C(=O)O)OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)Cl |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mode of Action of Ethoxyfen Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyfen is a member of the diphenyl ether class of herbicides. While specific public domain data for this compound and its derivatives like this compound-ethyl is limited, the mode of action for this class of herbicides is well-established. They are potent inhibitors of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway in plants. This guide will provide a detailed technical overview of the core mechanism of action of PPO-inhibiting herbicides, using closely related and well-studied compounds as illustrative examples.

Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

The primary target of this compound and other diphenyl ether herbicides is the enzyme protoporphyrinogen oxidase (PPO or Protox).[1][2][3] This enzyme catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX), the final common step in the biosynthesis of both chlorophylls and hemes in plants.[2][4]

The inhibition of PPO disrupts this crucial pathway, leading to a cascade of cytotoxic events:

-

Accumulation of Protoporphyrinogen IX: Inhibition of PPO causes its substrate, Protogen IX, to accumulate within the plastids.[4]

-

Extraplastidic Leakage: The excess Protogen IX is exported from the plastids into the cytoplasm.[4]

-

Conversion to Protoporphyrin IX: In the cytoplasm, Protogen IX is non-enzymatically or by other means oxidized to Proto IX.[4]

-

Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates high levels of singlet oxygen (¹O₂), a highly reactive oxygen species (ROS).[2][4]

-

Cellular Damage: The singlet oxygen and other ROS induce rapid lipid peroxidation of cell membranes, including the plasma membrane and tonoplast. This leads to a loss of membrane integrity, cellular leakage, and ultimately, cell death.[2][3][4] The visible symptoms on treated plants, such as chlorosis, desiccation, and necrosis, are a direct result of this light-dependent oxidative damage.[1]

Signaling Pathway of PPO Inhibition

The following diagram illustrates the biochemical pathway affected by PPO-inhibiting herbicides like this compound.

Caption: Signaling pathway of PPO inhibition by this compound.

Quantitative Data

Quantitative data on the inhibitory activity of herbicides is crucial for understanding their potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.

While specific IC50 values for this compound were not available in the reviewed literature, the following table provides data for acifluorfen-methyl, a well-studied diphenyl ether herbicide, to illustrate the typical potency of this class of compounds against PPO.

| Herbicide | Target Enzyme | Plant Species | IC50 Value | Reference |

| Acifluorfen-methyl | Protoporphyrinogen Oxidase | Corn (Zea mays) etioplast | 4 nM | [2][4] |

Experimental Protocols

The investigation of PPO-inhibiting herbicides involves several key experimental procedures. Below are detailed methodologies for assessing PPO inhibition.

Isolation of Chloroplasts

This protocol is foundational for in vitro PPO activity assays.

-

Plant Material: Spinach leaves (or other suitable plant tissue) are commonly used.

-

Extraction Buffer: A typical buffer consists of 330 mM sorbitol, 50 mM Tricine-KOH (pH 7.9), 2 mM EDTA, 1 mM MgCl₂, and 0.1% BSA.

-

Procedure:

-

Homogenize fresh leaf tissue in ice-cold extraction buffer.

-

Filter the homogenate through multiple layers of cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 2,500 x g) for a short duration (e.g., 1 minute) to pellet the intact chloroplasts.

-

Gently resuspend the chloroplast pellet in a suitable assay buffer.

-

To obtain the stromal fraction containing PPO, the isolated chloroplasts are lysed osmotically and the stroma is separated from the thylakoids by centrifugation.

-

In Vitro PPO Inhibition Assay (Fluorometric Method)

This assay directly measures the enzymatic activity of PPO and its inhibition by the test compound.

-

Substrate Preparation: Protoporphyrinogen IX is prepared by the chemical reduction of protoporphyrin IX using sodium amalgam.

-

Assay Mixture: The reaction mixture typically contains the isolated chloroplast stromal fraction (as the enzyme source), buffer, and the test herbicide at various concentrations.

-

Procedure:

-

Pre-incubate the enzyme preparation with the herbicide for a defined period.

-

Initiate the enzymatic reaction by adding the protoporphyrinogen IX substrate.

-

Incubate the reaction mixture in the dark at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a solvent like acetone/HCl).

-

Measure the amount of protoporphyrin IX formed using a fluorescence microplate reader or a spectrofluorometer (excitation at ~400 nm, emission at ~630 nm).

-

Calculate the percent inhibition at each herbicide concentration and determine the IC50 value.

-

In Vivo Assessment of PPO Inhibition (Electrolyte Leakage Assay)

This assay measures the consequence of PPO inhibition, which is cell membrane damage.

-

Plant Material: Leaf discs from susceptible plant species.

-

Procedure:

-

Excise leaf discs of a uniform size.

-

Incubate the leaf discs in a solution containing various concentrations of the herbicide.

-

Expose the treated leaf discs to light for a set period.

-

Measure the electrical conductivity of the incubation solution at different time points. An increase in conductivity indicates leakage of electrolytes from the damaged cells.

-

Relate the rate and extent of electrolyte leakage to the herbicide concentration.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the discovery and characterization of a PPO-inhibiting herbicide.

References

Synthesis Pathway of Ethoxyfen-ethyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen-ethyl is a diphenyl ether herbicide. This technical guide provides a detailed overview of a plausible synthetic pathway for this compound-ethyl, compiled from available chemical literature and patents. The synthesis involves a multi-step process, commencing with the formation of a substituted diphenyl ether benzoic acid intermediate, followed by the preparation of a chiral ethyl chloropropionate moiety, and culminating in a final esterification to yield the target molecule. This document outlines the experimental protocols for key transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic route.

Introduction

This compound-ethyl, with the IUPAC name ethyl (2R)-2-{2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoyloxy}propanoate, is a herbicide belonging to the diphenyl ether class. Its synthesis requires the strategic assembly of two key fragments: the diphenyl ether core containing a benzoic acid functional group and a chiral propionate unit. This guide details a viable synthetic pathway, providing in-depth experimental procedures and associated data.

Overall Synthesis Pathway

The synthesis of this compound-ethyl can be logically divided into two main convergent routes that prepare the key intermediates, which are then coupled in the final step.

-

Route A: Synthesis of 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid. This route focuses on the construction of the diphenyl ether backbone.

-

Route B: Synthesis of ethyl 2-chloropropionate. This route prepares the chiral ester component.

-

Final Step: Esterification. The final step involves the coupling of the products from Route A and Route B to form this compound-ethyl.

The overall synthetic scheme is depicted below:

Caption: Overall synthetic pathway for this compound-ethyl.

Experimental Protocols and Data

Route A: Synthesis of 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid

Step 1: Synthesis of 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (Ullmann Condensation)

-

Reaction: 3-hydroxybenzoic acid is coupled with 3,4-dichlorobenzotrifluoride in the presence of a base and a phase-transfer catalyst.

-

Protocol: To a flask are added m-hydroxybenzoic acid (0.426 mol), potassium hydroxide (0.855 mol), dimethyl sulfoxide (160g), toluene (210g), and 15-crown-5 (1.8g). The mixture is heated to reflux to remove water. 3,4-dichlorobenzotrifluoride (0.554 mol) is then slowly added, and the reaction is heated to 140-150°C for 5.5 hours. After cooling, the mixture is dissolved in water and acidified with HCl to a pH of 1. The resulting precipitate is filtered and dried.[1]

-

Quantitative Data:

| Intermediate | Starting Material(s) | Molar Ratio | Catalyst/Reagent | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid | m-hydroxybenzoic acid, 3,4-dichlorobenzotrifluoride | 1 : 1.3 | KOH, 15-crown-5 | DMSO, Toluene | 140-150 | 5.5 | 96.5 | 94.7 |

Step 2: Synthesis of 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid (Nitration)

-

Reaction: The diphenyl ether intermediate is nitrated using a mixture of nitric acid and sulfuric acid.

-

Protocol: 3-(2-chloro-4-trifluoromethylphenoxy)benzoic acid (1 mol) is dissolved in dichloroethane (600 mL). A mixture of nitric acid (1 mol), acetic acid (30.0g), and sulfur trioxide (130g) is added, and the reaction is stirred at 20°C for 5 hours. After completion, the reaction is washed, and the solvent is removed by distillation. The product is obtained by filtration after cooling.[2]

-

Quantitative Data:

| Intermediate | Starting Material | Molar Ratio | Reagent(s) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid | 3-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 1 : 1 | Nitric acid, Acetic acid, Sulfur trioxide | Dichloroethane | 20 | 5 | 90.8 | 90.2 |

Step 3 & 4: Synthesis of 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid (Reduction and Sandmeyer Reaction)

-

Reaction: The nitro group is first reduced to an amine, which is then converted to a chloro group via a Sandmeyer reaction.

-

Protocol (General):

-

Reduction: 5-(2-chloro-4-trifluoromethylphenoxy)-2-nitrobenzoic acid is reduced to the corresponding aniline derivative. This can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation.

-

Sandmeyer Reaction: The resulting 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid is diazotized with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperature (0-5°C). The diazonium salt is then treated with a solution of copper(I) chloride in HCl to yield the final 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid.

-

-

Quantitative Data: (Note: Specific yields for these steps were not detailed in the provided search results and are based on typical yields for such reactions.)

| Intermediate | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Yield (%) (Estimated) |

| 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid | Fe/HCl or H₂, Pd/C | Ethanol | Reflux | 85-95 |

| 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid | 2-amino-5-(2-chloro-4-(trifluoromethyl)phenoxy)benzoic acid | 1. NaNO₂, HCl; 2. CuCl, HCl | Water | 0-5 | 70-80 |

Route B: Synthesis of Ethyl (R)-2-chloropropionate

-

Reaction: The hydroxyl group of ethyl (S)-lactate is converted to a chloride with inversion of stereochemistry using thionyl chloride in the presence of an organic base.

-

Protocol: To a solution of thionyl chloride in the presence of pyridine, ethyl (S)-lactate is added dropwise at a temperature below the decomposition point of the intermediate chlorosulfinate. The reaction mixture is then heated to effect the decomposition of the chlorosulfinate to the desired product.[3][4]

-

Quantitative Data:

| Product | Starting Material | Reagent(s) | Solvent | Temp. (°C) | Yield (%) |

| Ethyl (R)-2-chloropropionate | Ethyl (S)-lactate | Thionyl chloride, Pyridine | Neat | < 40 then heat | ~98 |

Final Step: Esterification to this compound-ethyl

-

Reaction: 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid is esterified with ethyl (R)-2-chloropropionate.

-

Protocol (General): The carboxylic acid is likely activated, for example, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with ethyl (R)-2-chloropropionate in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Quantitative Data: (Note: Specific yield for this step was not detailed in the provided search results and is based on typical yields for such reactions.)

| Product | Starting Materials | Reagent(s) | Solvent | Temp. (°C) | Yield (%) (Estimated) |

| This compound-ethyl | 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoic acid, Ethyl (R)-2-chloropropionate | 1. SOCl₂ or (COCl)₂; 2. Pyridine | Dichloromethane | 0 - RT | 80-90 |

Visualized Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound-ethyl.

Conclusion

The synthesis of this compound-ethyl is a multi-step process that can be achieved through a convergent approach. The key challenges lie in the efficient construction of the diphenyl ether linkage and the stereocontrolled introduction of the chloropropionate moiety. The provided protocols, based on existing literature, offer a solid foundation for researchers and chemists involved in the synthesis of this compound-ethyl and related diphenyl ether herbicides. Further optimization of reaction conditions, particularly for the final esterification step, may be necessary to achieve high overall yields and purity.

References

- 1. CN102766043B - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid - Google Patents [patents.google.com]

- 2. CN102516085A - Synthesis method of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid - Google Patents [patents.google.com]

- 3. FR2459221A1 - PROCESS FOR THE PREPARATION OF ALKYL CHLORO-2 PROPIONATE BY CHLORINATION OF ALKYL LACTATE - Google Patents [patents.google.com]

- 4. US4334083A - Process for the preparation of an alkyl 2-chloropropionate by chlorinating an alkyl lactate - Google Patents [patents.google.com]

Ethoxyfen's Mechanism of Action as a Protoporphyrinogen Oxidase (PPO) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxyfen, a member of the diphenyl ether class of herbicides, exerts its phytotoxic effects through the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This guide provides a detailed examination of the mechanism of action of this compound as a PPO inhibitor, drawing upon the established knowledge of diphenyl ether herbicides. It covers the biochemical pathway, the specific enzymatic inhibition, and the resulting physiological effects on target organisms. While specific quantitative data for this compound is limited in publicly available literature, this document extrapolates its likely kinetic behavior and binding interactions based on structurally similar compounds. Detailed experimental protocols for assessing PPO inhibition are also provided to facilitate further research in this area.

Introduction to Protoporphyrinogen Oxidase (PPO)

Protoporphyrinogen oxidase (PPO), also known as protox, is a critical enzyme in the tetrapyrrole biosynthesis pathway. This pathway is essential for the production of vital molecules such as chlorophyll in plants and heme in both plants and animals. PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX).

dot

Mechanism of Action of this compound as a PPO Inhibitor

As a diphenyl ether herbicide, this compound acts as a competitive inhibitor of PPO. This means that this compound binds to the active site of the PPO enzyme, preventing the binding of the natural substrate, Protogen IX.

Biochemical Cascade of Inhibition

-

Inhibition of PPO: this compound binds to the PPO enzyme, blocking the conversion of Protogen IX to Proto IX.

-

Accumulation of Protogen IX: The inhibition of PPO leads to an accumulation of its substrate, Protogen IX, within the cell.

-

Extracellular Oxidation: Protogen IX is then thought to leak from its site of synthesis (chloroplasts or mitochondria) into the cytoplasm and extracellular space. Here, it is rapidly oxidized to Proto IX by non-enzymatic processes or by other oxidases.

-

Photosensitization and Oxidative Stress: The accumulated Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.

-

Cellular Damage: Singlet oxygen rapidly attacks and degrades cellular components, particularly lipid membranes, leading to loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. This rapid degradation of cell membranes is the primary cause of the herbicidal symptoms.

dot

Quantitative Data on PPO Inhibition

| Herbicide | IC50 Value | Enzyme Source | Reference |

| Acifluorfen-methyl | 4 nM | Corn etioplast | [1] |

| Fomesafen | 22-28 nM | Various plant species | [2] |

| Oxyfluorfen | Data not specified | - | [2] |

| This compound-ethyl | Data not publicly available | - | - |

Note: The IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.

Experimental Protocols for PPO Inhibition Assays

The following are generalized protocols for determining the inhibitory activity of compounds like this compound on PPO. These can be adapted for specific research needs.

Enzyme Extraction

-

Plant Material: Homogenize fresh plant tissue (e.g., spinach leaves, etiolated barley shoots) in a chilled extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 1 mM MgCl2, and 0.1% (w/v) BSA).

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove cell debris.

-

Organelle Isolation: Centrifuge the supernatant at a higher speed (e.g., 10,000 x g) to pellet chloroplasts and/or mitochondria, which contain the PPO enzyme.

-

Resuspension: Resuspend the pellet in a minimal volume of the extraction buffer.

-

Protein Quantification: Determine the protein concentration of the enzyme extract using a standard method such as the Bradford assay.

PPO Activity Assay

This assay measures the fluorescence of Proto IX produced from the enzymatic oxidation of Protogen IX.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM HEPES-KOH, pH 7.5), a reducing agent to keep Protogen IX in its reduced state (e.g., 1 mM DTT), and the enzyme extract.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound dissolved in a suitable solvent like DMSO) to the reaction mixture. A control with only the solvent should be included.

-

Substrate Addition: Initiate the reaction by adding the substrate, Protogen IX.

-

Incubation: Incubate the reaction mixture at a constant temperature (e.g., 30°C) in the dark.

-

Fluorescence Measurement: At specific time points, measure the fluorescence of the produced Proto IX using a spectrofluorometer (excitation ~405 nm, emission ~630 nm).

-

Data Analysis: Calculate the rate of Proto IX formation. Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

dot

Conclusion

This compound, as a diphenyl ether herbicide, is a potent inhibitor of protoporphyrinogen oxidase. Its mechanism of action involves the competitive inhibition of the PPO enzyme, leading to the accumulation of the photosensitizing molecule protoporphyrin IX and subsequent rapid cellular damage initiated by light and oxygen. While specific quantitative data for this compound are not widely published, its mode of action is well-understood within its chemical class. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the specific inhibitory characteristics of this compound and similar compounds. A deeper understanding of these mechanisms is crucial for the development of more effective and selective herbicides and for managing the evolution of herbicide resistance in weed populations.

References

An In-depth Technical Guide to the Degradation of Oxyfluorfen in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the herbicide oxyfluorfen, with a specific focus on its degradation products and pathways in soil and water. This document summarizes key quantitative data, details experimental methodologies from cited research, and presents visual representations of degradation pathways and experimental workflows.

Introduction to Oxyfluorfen

Oxyfluorfen [2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene] is a selective pre- and post-emergent herbicide used for the control of annual broadleaf and grassy weeds in a variety of agricultural settings.[1] Its mode of action is the inhibition of protoporphyrinogen oxidase (PPO), which disrupts chlorophyll synthesis in plants.[2] Due to its widespread use, understanding its environmental persistence, mobility, and degradation is crucial for assessing its ecological impact.

Physicochemical Properties of Oxyfluorfen

A summary of the key physicochemical properties of oxyfluorfen is presented in Table 1. These properties influence its behavior and fate in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₁ClF₃NO₄ | [3] |

| Molecular Weight | 361.7 g/mol | [3] |

| Water Solubility | 0.116 mg/L at 25°C | [4] |

| Vapor Pressure | 0.033 mPa at 25°C | [4] |

| Henry's Law Constant | 8.2 x 10⁻⁷ atm·m³/mol | [3] |

| log Kow | 4.7 | [3] |

| Koc | ~8900 | [3] |

Degradation of Oxyfluorfen in Soil

Oxyfluorfen is generally considered persistent and relatively immobile in soil, with soil binding being a primary route of dissipation.[5] Its degradation in the soil environment is influenced by factors such as soil type, temperature, moisture, and microbial activity.

Oxyfluorfen is stable to hydrolysis at environmentally relevant pH values (pH 5, 7, and 9).[6] Photodegradation on the soil surface can occur, but its contribution to overall dissipation is limited once the compound is incorporated into the soil matrix.[7]

Microbial degradation is a significant pathway for the breakdown of oxyfluorfen in soil, although the rate can be slow.[7] Several studies have isolated microorganisms capable of degrading oxyfluorfen. For instance, Micrococcus sp. F3Y has been shown to completely degrade 100 mg/L of oxyfluorfen within 12 hours under optimal laboratory conditions.[8] In unsterilized soil, the same strain achieved 98.2% degradation of oxyfluorfen (50 mg/kg) within 25 days.[8] Other microorganisms, such as Bacillus spp., have also demonstrated the ability to degrade oxyfluorfen, with degradation rates of 80-95.6% within 21 days.[9][10]

The rate of biodegradation is influenced by environmental conditions. For example, the degradation of oxyfluorfen was found to be significantly higher in soil incubated at 40°C compared to 28°C.[9][10]

The half-life of oxyfluorfen in soil can vary widely depending on the soil type and environmental conditions. A summary of reported half-life values is presented in Table 2.

| Soil Type | Half-life (days) | Conditions | Reference |

| Sandy Soil | 43.0 | Laboratory, First-order kinetics | [11] |

| Sandy Loam Soil | 60.2 | Laboratory, First-order kinetics | [11] |

| Clayey Soil | 75.3 | Laboratory, First-order kinetics | [11] |

| General Field | 30 - 40 | Field | [7] |

| Laboratory | ~180 | Laboratory | [7] |

A study on the metabolism of oxyfluorfen by Micrococcus sp. F3Y identified two primary degradation pathways initiated by either nitro reduction or diaryl ether cleavage, both of which ultimately lead to aromatic ring opening and mineralization.[8] Eleven metabolites were identified in this study, including six new intermediates.[8]

A simplified representation of the microbial degradation pathway of oxyfluorfen in soil is shown below.

Caption: Proposed microbial degradation pathways of oxyfluorfen in soil by Micrococcus sp. F3Y.

Degradation of Oxyfluorfen in Water

In the aquatic environment, the primary degradation mechanism for oxyfluorfen is photolysis.[7] It is relatively stable to hydrolysis.[6]

Oxyfluorfen is rapidly decomposed by light in water. The rate of photodegradation is dependent on light intensity and water clarity. In deep or turbid water where light penetration is limited, oxyfluorfen may persist.[5] The photolysis half-life in water has been reported to be approximately 0.231 per day, which translates to a half-life of about 3 days.

Oxyfluorfen is stable to hydrolysis in aqueous solutions at pH 5, 7, and 9.[6]

In estuarine water, the biodegradation half-life of oxyfluorfen has been reported to be 27.5 days, while in estuarine sediment, the half-life was 17 days, suggesting that microbial degradation can be a relevant process in aquatic systems.[3]

Experimental Protocols

This section details typical methodologies employed in the study of oxyfluorfen degradation.

A common experimental workflow for assessing the aerobic degradation of oxyfluorfen in soil is outlined below.

Caption: A typical experimental workflow for an aerobic soil degradation study of oxyfluorfen.

Detailed Protocol Example:

-

Soil Preparation: Soil samples are collected, sieved, and characterized for properties like texture, pH, organic carbon content, and microbial biomass.

-

Fortification: A stock solution of oxyfluorfen in a suitable solvent (e.g., acetone) is prepared and applied to the soil to achieve the desired concentration. The solvent is allowed to evaporate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) and moisture level (e.g., 60% of water holding capacity). To maintain aerobic conditions, the incubation vessels are typically open to the atmosphere or aerated periodically.

-

Sampling: Sub-samples of soil are collected at various time points (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Oxyfluorfen and its degradation products are extracted from the soil using an appropriate solvent or solvent mixture (e.g., acetonitrile, ethyl acetate).

-

Analysis: The extracts are analyzed using chromatographic techniques. Gas-liquid chromatography (GLC) with an electron capture detector (ECD) is a common method for quantifying oxyfluorfen.[10][11] For the identification of unknown metabolites, more advanced techniques like Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF MS) are employed.[8][12]

-

Solution Preparation: Aqueous solutions of oxyfluorfen are prepared in buffered, purified water at different pH levels (e.g., 5, 7, 9).

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark.

-

Sampling: Aliquots of the solutions are taken at specific time intervals.

-

Analysis: The concentration of oxyfluorfen is determined by High-Performance Liquid Chromatography (HPLC) with a UV detector or by LC-MS. Degradation products can be identified using LC-MS/MS.

Conclusion

Oxyfluorfen exhibits moderate to high persistence in the environment, particularly in soil. Its degradation is primarily driven by microbial activity in soil and photolysis in water. The rate of degradation is highly dependent on environmental factors such as soil type, temperature, moisture, and sunlight exposure. Several microbial degradation pathways have been elucidated, leading to the formation of multiple intermediate products before eventual mineralization. A thorough understanding of these degradation processes is essential for managing the use of oxyfluorfen and mitigating its potential environmental risks.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pomais.com [pomais.com]

- 3. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 6. isws.org.in [isws.org.in]

- 7. EXTOXNET PIP - OXYFLUORFEN [extoxnet.orst.edu]

- 8. Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. chemijournal.com [chemijournal.com]

- 12. Frontiers | Metabolism of oxyfluorfen by actinobacteria Micrococcus sp. F3Y [frontiersin.org]

Toxicological profile of Ethoxyfen and its metabolites

An In-depth Technical Guide on the Toxicological Profile of Ethoxyquin and its Metabolites

Disclaimer: Initial searches for "Ethoxyfen" yielded minimal toxicological data. However, extensive information is available for "Ethoxyquin," a compound with a similar name. This guide provides a comprehensive toxicological profile for Ethoxyquin and its metabolites, as it is likely the intended subject of interest.

Introduction

Ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) is a quinoline-based antioxidant extensively used as a preservative in animal feed to prevent the rancidity of fats and the degradation of fat-soluble vitamins.[1] Despite its utility, concerns have been raised regarding its potential toxicity and the safety of its residues in food products of animal origin.[2] This technical guide provides a detailed overview of the toxicological profile of Ethoxyquin and its primary metabolites, targeting researchers, scientists, and drug development professionals.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Ethoxyquin is rapidly absorbed from the gastrointestinal tract in laboratory animals, with peak blood concentrations observed within one hour of administration.[1] Its distribution is similar following oral and intravenous administration.[3] The liver, kidneys, and adipose tissue are major sites of accumulation.[4] Excretion occurs primarily through urine as various metabolites.[3]

The metabolism of Ethoxyquin is complex and results in several transformation products. The primary metabolites include:

-

Ethoxyquin dimer (EQDM): A major metabolite found in salmon muscle.[5]

-

Ethoxyquin quinone imine (EQI): Considered to be a possibly genotoxic metabolite.[6]

-

2,4-dimethyl-6-ethoxyquinoline [7]

-

Ethoxyquin N-oxide [7]

The manufacturing process of Ethoxyquin may also result in the impurity p-phenetidine, which is a possible mutagen.[6]

Acute Toxicity

Ethoxyquin exhibits low to moderate acute toxicity. The route of administration significantly influences its acute effects.

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral gavage | 1700 mg/kg bw | [1] |

| Rat | Dermal | >2000 mg/kg bw | [1] |

| Mouse | Intraperitoneal | ~900 mg/kg bw | [1] |

| Mouse | Intravenous | ~180 mg/kg bw | [1] |

Symptoms of acute exposure can include skin and eye irritation, lacrimation, and effects on the liver, kidneys, and thyroid.[8]

Subchronic and Chronic Toxicity

Long-term exposure to Ethoxyquin has been associated with effects on the liver, kidneys, and urinary bladder. In a 90-day subacute toxicity study in dogs, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 2 mg/kg body weight/day.[7][9] A 30-month combined chronic toxicity/carcinogenicity study in rats suggested a carcinogenic potential in the urinary bladder of females.[9]

Genotoxicity

The genotoxicity of Ethoxyquin has produced mixed results in various assays.

| Assay Type | Test System | Result | Reference |

| In vitro Reverse Mutation | Salmonella typhimurium (Ames test) | Negative | [9] |

| In vitro Chromosomal Aberration | Chinese hamster ovary cells | Positive | [9] |

| In vitro Chromosomal Aberration | Human peripheral blood lymphocytes | Positive | [9] |

| In vitro Mouse Lymphoma TK test | Positive | [9] | |

| In vivo Liver Micronucleus Test | Juvenile rats | Weak Positive | [9] |

| In vivo Bone Marrow Micronucleus Test | Mouse | Negative | [9] |

| In vivo Unscheduled DNA Synthesis | Rat liver | Negative | [9] |

While Ethoxyquin itself is not considered genotoxic, one of its metabolites, Ethoxyquin quinone imine, has shown structural alerts for mutagenicity.[7] The impurity p-phenetidine is also a possible mutagen.[7]

Carcinogenicity

The carcinogenic potential of Ethoxyquin is a subject of ongoing evaluation. A 30-month study in rats indicated a potential for urinary bladder tumors in females.[9] However, the European Food Safety Authority (EFSA) has stated that Ethoxyquin itself is not carcinogenic.[7] The U.S. Environmental Protection Agency (EPA) has classified Ethoxyquin as having "Inadequate Information to Assess Carcinogenic Potential" due to the lack of robust data.[10]

Reproductive and Developmental Toxicity

Ethoxyquin is not considered to cause developmental toxicity.[7] A two-generation reproduction toxicity study in dogs yielded a Lowest-Observed-Adverse-Effect Level (LOAEL) of 2.5 mg/kg body weight/day.[9] Developmental effects in rats and rabbits were only observed at doses that also caused maternal toxicity.[10]

Experimental Protocols

Comet Assay for Genotoxicity

The comet assay is utilized to assess DNA damage in individual cells.[11]

-

Cell Preparation: Human lymphocytes are isolated from peripheral blood.

-

Treatment: Cells are treated with various concentrations of Ethoxyquin or its metabolites.

-

Lysis: The cells are embedded in agarose on a microscope slide and then lysed to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Electrophoresis: The slides are placed in an electrophoresis chamber, allowing damaged DNA fragments to migrate away from the nucleus, forming a "comet tail."

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.

90-Day Subchronic Oral Toxicity Study in Dogs

This study design is used to evaluate the effects of repeated exposure to a substance.[9]

-

Animal Selection: Beagles are often used for these studies.

-

Dose Administration: Ethoxyquin is administered daily, typically mixed with food, at various dose levels to different groups of animals. A control group receives the vehicle only.

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals for hematology and clinical chemistry analysis.

-

Pathology: At the end of the 90-day period, animals are euthanized, and a complete necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

-

Endpoint Analysis: The NOAEL is determined as the highest dose at which no adverse effects are observed.

Signaling Pathways and Mechanisms of Toxicity

The precise mechanisms of Ethoxyquin toxicity are not fully elucidated, but several pathways are implicated.

Caption: Proposed metabolic and toxicological pathways of Ethoxyquin.

Experimental Workflow for Safety Assessment

A typical workflow for assessing the safety of a feed additive like Ethoxyquin involves a tiered approach.

Caption: Tiered experimental workflow for toxicological safety assessment.

Conclusion

Ethoxyquin has a complex toxicological profile with varying effects depending on the dose, duration of exposure, and the biological system being studied. While it demonstrates low acute toxicity, there are concerns regarding its potential for genotoxicity, primarily through its metabolite Ethoxyquin quinone imine and the impurity p-phenetidine, and potential carcinogenicity in the urinary bladder of rats at high doses. Regulatory bodies have established an Acceptable Daily Intake (ADI) of 0.0083 mg/kg body weight/day based on a two-generation reproduction study in dogs.[9] Further research is needed to fully elucidate the toxicological mechanisms of Ethoxyquin and its metabolites to ensure its safe use in animal feed and to minimize human exposure to its residues.

References

- 1. Ethoxyquin: An Antioxidant Used in Animal Feed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. ethoxyquin-an-antioxidant-used-in-animal-feed - Ask this paper | Bohrium [bohrium.com]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Investigations on the metabolism and potentially adverse effects of ethoxyquin dimer, a major metabolite of the synthetic antioxidant ethoxyquin in salmon muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ethoxyquin - Wikipedia [en.wikipedia.org]

- 7. air.unimi.it [air.unimi.it]

- 8. ETHOXYQUIN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. fsc.go.jp [fsc.go.jp]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Genotoxic and antioxidant activities of ethoxyquin salts evaluated by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoxyfen-ethyl (CAS No. 131086-42-5): A Technical Whitepaper on a Protoporphyrinogen Oxidase-Inhibiting Herbicide

Disclaimer: Scientific research and detailed experimental data specifically for Ethoxyfen-ethyl (CAS No. 131086-42-5) are limited in publicly accessible literature. This guide provides a comprehensive overview based on the well-established mechanism of action of its chemical class, the diphenyl ether herbicides, which are known inhibitors of the enzyme protoporphyrinogen oxidase (PPO). Methodologies and quantitative data presented are representative of this class of herbicides.

Introduction

This compound-ethyl, also known by trade names such as Fulumi, is a diphenyl ether herbicide.[1][2] It is classified as an obsolete post-emergence herbicide historically used for the control of annual broad-leaved weeds and grasses.[3] As a member of the diphenyl ether family, its herbicidal activity is attributed to the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. This inhibition leads to a cascade of cytotoxic events, ultimately resulting in plant death.

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the core chemical properties, mechanism of action, and representative experimental protocols relevant to the study of this compound-ethyl and other PPO-inhibiting herbicides.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound-ethyl is presented in Table 1. This data is compiled from various chemical databases and supplier information.

| Property | Value | Reference |

| CAS Number | 131086-42-5 | [1] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1] |

| Molecular Weight | 451.23 g/mol | [3] |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1] |

| Synonyms | This compound-ethyl, Fulumi, Buvirex, HC 252 | [4] |

| Chemical Class | Diphenyl ether herbicide | [2] |

| Appearance | Assumed to be a powder in its pure form | |

| LogP (Octanol-Water Partition Coefficient) | 4.9 | [1] |

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

The primary mode of action for this compound-ethyl, like other diphenyl ether herbicides, is the inhibition of protoporphyrinogen oxidase (PPO). This enzyme is crucial for the penultimate step in the biosynthesis of protoporphyrin IX, a precursor to both chlorophylls and hemes.

The herbicidal cascade is initiated by the following steps:

-

Inhibition of PPO: this compound-ethyl competitively inhibits PPO within the chloroplasts.

-

Accumulation of Protoporphyrinogen IX: The blockage of PPO leads to the accumulation of its substrate, protoporphyrinogen IX.

-

Extraplastidic Export and Oxidation: The excess protoporphyrinogen IX is exported from the chloroplast into the cytoplasm.

-

Formation of Protoporphyrin IX: In the cytoplasm, protoporphyrinogen IX is rapidly oxidized to protoporphyrin IX by a non-enzymatic or peroxidase-mediated reaction.

-

Photosensitization and Reactive Oxygen Species (ROS) Generation: Protoporphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates singlet oxygen (¹O₂), a highly reactive oxygen species.

-

Lipid Peroxidation and Membrane Damage: Singlet oxygen initiates a chain reaction of lipid peroxidation, destroying the integrity of cellular membranes, including the plasma membrane and tonoplast.

-

Cellular Leakage and Death: The disruption of cell membranes leads to rapid leakage of cellular contents, desiccation, and ultimately, cell death.

References

Ethoxyfen-ethyl: A Deep Dive into its Chirality and Stereoisomerism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethoxyfen-ethyl, a diphenyl ether herbicide, is a chiral molecule due to the presence of a stereogenic center in its ethyl propionate moiety. The commercially available formulation of this herbicide is predominantly the (2S)-enantiomer.[1][2] This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound-ethyl, including its chemical properties, methods for enantioseparation, and an exploration of its mode of action. While direct comparative biological activity data between the enantiomers of this compound-ethyl is not publicly available, this guide draws parallels from related chiral herbicides to infer the potential significance of its stereochemistry.

Chemical Structure and Stereoisomers

This compound-ethyl, with the IUPAC name [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate, possesses a single chiral center at the second carbon of the propionate group.[2] This gives rise to two enantiomers: (S)-Ethoxyfen-ethyl and (R)-Ethoxyfen-ethyl.

Table 1: Chemical Properties of this compound-ethyl

| Property | Value | Source |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | PubChem[2] |

| CAS Number | 131086-42-5 | PubChem[2] |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | PubChem[2] |

| Molecular Weight | 451.23 g/mol | AERU[1] |

| Chiral Center | C-2 of the propionate moiety | AERU[1] |

Experimental Protocols

Enantioseparation of this compound-ethyl via Chiral High-Performance Liquid Chromatography (HPLC)

The separation of this compound-ethyl enantiomers has been successfully achieved using chiral High-Performance Liquid Chromatography (HPLC). A key study demonstrated the efficacy of a cellulose-based chiral stationary phase for this purpose.[3]

Methodology:

-

Chiral Stationary Phase (CSP): Cellulose-tris(3,5-dimethylphenylcarbamate) coated on amino-propylated mesoporous spherical silica gel.[3]

-

Mobile Phase: A mixture of hexane and isopropanol.[3]

-

Optimization: The resolution of the enantiomers was found to be inversely proportional to the concentration of isopropanol in the mobile phase. A decrease in isopropanol content led to an increase in the resolution factor, with a resolution factor of 3.95 achieved with a 1% isopropanol concentration.[3]

While this provides a foundational method, further optimization of flow rate, column temperature, and the specific gradient of the mobile phase would be necessary to develop a fully validated analytical method.

Biological Activity and Mode of Action

This compound-ethyl functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is crucial in the biosynthesis of both chlorophyll and heme.[4][5]

Signaling Pathway of PPO Inhibition

The inhibition of PPO by herbicides like this compound-ethyl triggers a cascade of events within the plant cell, leading to its death.

Workflow of PPO Inhibition by this compound-ethyl

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX.[4] This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX.[4] Protoporphyrin IX is a potent photosensitizer. In the presence of light, it generates singlet oxygen, a highly reactive oxygen species that causes rapid lipid peroxidation and destruction of cell membranes, leading to cell leakage and death.[4][6][7]

Enantioselective Biological Activity: An Extrapolation

While specific studies quantifying the herbicidal or PPO-inhibiting activity of the individual (S) and (R) enantiomers of this compound-ethyl are not available in the public domain, research on other chiral herbicides strongly suggests that such activity is likely to be enantioselective. For instance, studies on the chiral herbicide lactofen have shown significant differences in the herbicidal efficacy and aquatic toxicity between its enantiomers.[8] Similarly, the herbicidal activity of carfentrazone-ethyl is predominantly attributed to its S-(-)-enantiomer, which exhibits a greater affinity for the PPO active site.[9] For the chiral herbicide 2,4-D ethylhexyl ester, the S-enantiomer demonstrated significantly higher inhibition rates against sensitive weed species compared to the R-enantiomer.[10]

Based on these precedents, it is highly probable that the (2S)-enantiomer of this compound-ethyl is the more biologically active form. The synthesis and commercialization of the single (2S)-enantiomer product align with the agrochemical industry's trend towards developing enantiopure active ingredients to reduce the environmental load of less active or inactive stereoisomers.

Conclusion

This compound-ethyl is a chiral herbicide whose biological activity is derived from the inhibition of the PPO enzyme. While the commercial product is the (2S)-enantiomer, a comprehensive understanding of the differential biological activities of the (S) and (R) enantiomers requires further investigation. The development of robust and validated chiral separation methods is crucial for such studies. Future research should focus on quantifying the herbicidal efficacy and PPO inhibition of each enantiomer to fully elucidate the stereochemistry-activity relationship of this important herbicide. This knowledge will be invaluable for optimizing its application, assessing its environmental impact, and potentially for the development of new, more effective PPO-inhibiting herbicides.

References

- 1. This compound-ethyl [sitem.herts.ac.uk]

- 2. This compound-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Preparation of cellulose-based chiral stationary phase and enantioseparation of this compound-ethyl by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. researchgate.net [researchgate.net]

- 6. 18.4 Herbicides that Interfere with PPO (A Cell Membrane Disrupter SOA) – Principles of Weed Control [ohiostate.pressbooks.pub]

- 7. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]

- 8. Herbicidal activity and differential metabolism of lactofen in rat and loach on an enantiomeric level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enantioselective Acute Toxicity and Bioactivity of Carfentrazone-ethyl enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethoxyfen: An In-depth Technical Guide to Soil Sorption and Leaching Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the soil sorption coefficient (Koc) and soil degradation half-life (DT50) for Ethoxyfen-ethyl are limited. This guide provides a comprehensive overview of the principles and methodologies used to assess soil sorption and leaching potential, utilizing data from structurally similar diphenyl ether herbicides for illustrative purposes.

Introduction: Understanding the Environmental Fate of this compound

This compound-ethyl is a diphenyl ether herbicide. A thorough understanding of its behavior in the soil environment is crucial for a comprehensive environmental risk assessment. Two key parameters govern the potential for a pesticide to move through the soil and contaminate groundwater: soil sorption and degradation. Soil sorption refers to the process by which a chemical binds to soil particles, while degradation is the breakdown of the chemical over time. The interplay of these processes determines the compound's mobility and persistence, and consequently its leaching potential.

This technical guide outlines the core concepts of soil sorption and leaching, details the standard experimental protocols for their determination, and discusses the key factors influencing these processes for diphenyl ether herbicides like this compound-ethyl.

Chemical Identity of this compound-ethyl

A clear understanding of the chemical's structure and properties is the foundation for assessing its environmental behavior.

| Property | Value | Source |

| IUPAC Name | [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate | [1][2] |

| CAS Number | 131086-42-5 | [1][3][4] |

| Molecular Formula | C19H15Cl2F3O5 | [1][3] |

| Molecular Weight | 451.2 g/mol | [1] |

| Chemical Structure | [Image of this compound-ethyl chemical structure] | |

| Synonyms | This compound-ethyl, Fulumi, Buvirex, HC 252 | [3] |

Core Concepts in Soil Mobility and Persistence

The potential for a pesticide to leach into groundwater is primarily determined by how strongly it binds to soil particles and how quickly it degrades.

Soil Sorption: The Role of the Koc Value

Soil sorption is the process where a chemical partitions between the soil solid phase and the soil water phase. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to quantify this process. It normalizes the sorption coefficient (Kd) to the organic carbon content of the soil, providing a measure of the chemical's tendency to bind to organic matter.

A high Koc value indicates strong adsorption to soil particles, meaning the chemical is less likely to be present in the soil water and, therefore, has a lower potential to move downwards through the soil profile. Conversely, a low Koc value suggests weak adsorption and greater mobility.

Soil Degradation: The Significance of the DT50 Value

The soil degradation half-life (DT50) represents the time it takes for 50% of the applied pesticide to dissipate in the soil under specific conditions. This dissipation can occur through microbial degradation, chemical degradation (hydrolysis), or photodegradation.

A short DT50 indicates that the chemical breaks down relatively quickly in the soil, reducing the amount available for leaching over time. A long DT50 signifies greater persistence, increasing the window of opportunity for the chemical to be transported through the soil.

Illustrative Data for Diphenyl Ether Herbicides

| Herbicide | Log Koc | Soil DT50 (days) | Leaching Potential Interpretation | Source |

| Oxyfluorfen | 3.95 (Koc ~8900) | 30-40 | Immobile | [5][6] |

| Fomesafen | 1.53 - 3.08 (Koc 34-1200) | 63-527 | Very high to low mobility | [7][8][9] |

| Lactofen | 4.00 (Koc 10000) | 1-7 | Non-mobile | [10][11] |

This table is for illustrative purposes only and the values can vary significantly depending on soil type and environmental conditions.

Standardized Experimental Protocols

The determination of soil sorption and degradation parameters follows internationally recognized guidelines to ensure data consistency and reliability.

Soil Sorption: OECD Guideline 106 - Batch Equilibrium Method

This method is the standard for determining the adsorption/desorption of a chemical in soil.

Methodology Overview:

-

Preparation: A known mass of soil is equilibrated with a solution containing the test substance (e.g., this compound-ethyl) of a known concentration.

-

Equilibration: The soil-solution slurry is agitated for a defined period to reach equilibrium.

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of the test substance remaining in the aqueous phase is measured.

-

Calculation: The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution. This is used to determine the adsorption coefficient (Kd), which is then normalized to the organic carbon content of the soil to derive the Koc value.

Soil Degradation: OECD Guideline 307 - Aerobic and Anaerobic Transformation in Soil

This guideline details the procedure for assessing the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology Overview:

-

Soil Treatment: Soil samples are treated with the test substance.

-

Incubation: The treated soil is incubated under controlled temperature, moisture, and lighting conditions. For aerobic studies, the soil is exposed to air, while for anaerobic studies, an oxygen-free environment is maintained.

-

Sampling: At various time intervals, soil samples are taken for analysis.

-

Extraction and Analysis: The remaining concentration of the parent compound and the formation of any major metabolites are determined using appropriate analytical techniques.

-

Data Analysis: The rate of degradation is modeled, typically using first-order kinetics, to calculate the DT50 value.

Factors Influencing Soil Sorption and Leaching of this compound-ethyl

The environmental behavior of this compound-ethyl is influenced by a combination of its intrinsic chemical properties and the characteristics of the soil to which it is applied.

Soil Properties:

-

Organic Matter Content: As a diphenyl ether herbicide, this compound-ethyl is expected to have a significant affinity for soil organic matter. Higher organic matter content generally leads to stronger sorption (higher Koc) and reduced leaching.

-

Clay Content and Type: Clay minerals can also contribute to the sorption of organic chemicals, although the effect is generally less pronounced than that of organic matter for non-ionic compounds.

-

Soil pH: The pH of the soil can influence the chemical form of a pesticide if it is ionizable. While this compound-ethyl is not strongly ionizable, soil pH can affect the surface charge of soil colloids and microbial activity, which in turn can influence sorption and degradation rates.

This compound-ethyl Properties:

-

Water Solubility: Chemicals with lower water solubility tend to have higher sorption coefficients.

-

Molecular Structure: The diphenyl ether structure contributes to its hydrophobicity and potential for sorption to organic matter.

Logical Framework for Assessing Leaching Potential

The relationship between the properties of this compound-ethyl, the soil environment, and its ultimate leaching potential can be visualized as follows:

Conclusion

References

- 1. This compound-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. cymitquimica.com [cymitquimica.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Review of Remediation Strategies for Diphenyl Ether Herbicide Contamination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. asacim.org.ar [asacim.org.ar]

- 8. Fomesafen | C15H10ClF3N2O6S | CID 51556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fomesafen Herbicide | Minnesota Department of Agriculture [mda.state.mn.us]

- 10. Lactofen (Ref: PPG 844) [sitem.herts.ac.uk]

- 11. Lactofen | C19H15ClF3NO7 | CID 62276 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Fate of Ethoxyfen in Plants: A Technical Guide to its Hydrolysis and Metabolism

For Immediate Release

This technical guide provides a comprehensive overview of the hydrolysis and metabolism of Ethoxyfen in plants, intended for researchers, scientists, and professionals in drug development. While direct and extensive research on this compound is limited, this document synthesizes available information on its active form, this compound-ethyl, and draws parallels from structurally similar diphenyl ether herbicides to elucidate its metabolic fate.

Introduction to this compound and this compound-ethyl

This compound is the carboxylic acid form of the active herbicidal ingredient this compound-ethyl. This compound-ethyl, known commercially as "fulumi" in China, is a diphenyl ether herbicide. Like other herbicides in its class, its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts chlorophyll and heme biosynthesis, leading to the accumulation of protoporphyrin IX, a phototoxic molecule that causes rapid cell membrane damage and plant death.

Core Metabolic Pathway: Hydrolysis

The primary and initial metabolic transformation of this compound-ethyl within plant tissues is the hydrolysis of its ethyl ester bond. This enzymatic or chemical cleavage yields the parent acid, this compound, and ethanol. This is a common metabolic pathway for many herbicides containing ester functional groups, as it often represents a detoxification step, converting the active compound into a more polar and sometimes less phytotoxic substance.

Caption: A putative multi-phase metabolic pathway for this compound.

Quantitative Data Summary

| Parameter | Typical Range for Diphenyl Ether Herbicides | Plant Species | Analytical Method |

| Half-life of Parent Compound (days) | 1 - 10 | Various crops (e.g., soybean, rice) | HPLC, GC-MS |

| Major Metabolite(s) | Hydrolyzed acid, hydroxylated derivatives, conjugates | Various crops | LC-MS/MS, NMR |

| Tissue Distribution | Primarily in treated leaves with limited translocation | Various crops | Radiotracer studies, LC-MS/MS |

Experimental Protocols

The study of herbicide metabolism in plants typically involves a combination of in vivo and in vitro experimental approaches. The following outlines a general methodology that would be applicable to the study of this compound-ethyl metabolism.

Experimental Workflow for Herbicide Metabolism Studies

Caption: A generalized workflow for studying herbicide metabolism.

A. Plant Material and Treatment

-

Plant Growth: The selected plant species (e.g., a target crop like rice or a model plant like Arabidopsis thaliana) are grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Herbicide Application: Radiolabeled this compound-ethyl (e.g., ¹⁴C-labeled) is applied to the leaves or roots of the plants at a known concentration.

B. Sample Extraction

-

Harvesting: Plant tissues (leaves, stems, roots) are harvested at various time points after treatment.

-

Homogenization: The tissues are flash-frozen in liquid nitrogen and homogenized.

-

Extraction: The homogenized tissue is extracted with a suitable organic solvent (e.g., acetonitrile or methanol) to isolate the parent herbicide and its metabolites.

C. Metabolite Analysis

-

Chromatographic Separation: The extracts are analyzed using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.

-

Quantification: The amount of parent compound and each metabolite is quantified using a radioactivity detector (for radiolabeled studies) or by comparing peak areas to a standard curve in HPLC.

-

Structural Elucidation: The chemical structures of the metabolites are determined using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conclusion

The metabolism of this compound in plants is initiated by the rapid hydrolysis of its active form, this compound-ethyl, to the corresponding carboxylic acid. While specific data for the subsequent degradation of this compound is not extensively documented, it is presumed to follow the established metabolic pathways for other diphenyl ether herbicides, involving ether bond cleavage, hydroxylation, and conjugation. Further research is required to fully characterize the complete metabolic profile of this compound in various plant species and to determine the toxicological significance of its metabolites. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

Ethoxyfen-ethyl: A Technical Overview of its Chemical Identity, Properties, and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Ethoxyfen-ethyl is a selective, post-emergence herbicide belonging to the diphenyl ether class of chemicals. It is primarily utilized for the control of a range of annual broadleaf and grass weeds. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, and available data on its biological activity and toxicology.

Chemical Identity

IUPAC Name: [(2S)-1-ethoxy-1-oxopropan-2-yl] 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate[1][2]

Synonyms:

-

Buvirex[3]

-

HC 252[3]

-

(1S)-2-ethoxy-1-methyl-2-oxoethyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate (CAS name)[1]

-

ethyl O-{2-chloro-5-[(2-chloro-α,α,α-trifluoro-p-tolyl)oxy]benzoyl}-L-lactate[1]

CAS Registry Number: 131086-42-5[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound-ethyl is presented in the table below. This data is essential for understanding its environmental fate and behavior, as well as for formulation development.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅Cl₂F₃O₅ | [1][2] |

| Molecular Weight | 451.22 g/mol | [3] |

| Physical State | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Water Solubility | Data not available | |

| Vapor Pressure | Data not available | |

| LogP (Octanol-Water Partition Coefficient) | 4.9 | [2] |

Biological Activity and Mode of Action

This compound-ethyl functions as a herbicide by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[4][5] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which in the presence of light and oxygen, results in the formation of highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell leakage, necrosis, and ultimately, the death of susceptible plant species.[4][5]

The following diagram illustrates the proposed signaling pathway for PPO-inhibiting herbicides like this compound-ethyl.

Caption: Proposed mechanism of action for this compound-ethyl, a PPO-inhibiting herbicide.

Herbicidal Efficacy

| Weed Species | Efficacy of PPO Inhibitors |

| Amaranthus spp. (Pigweed) | High |

| Chenopodium album (Common Lambsquarters) | High |

| Abutilon theophrasti (Velvetleaf) | High |

| Solanum spp. (Nightshade) | Moderate to High |

| Various Grass Species | Moderate |

Experimental Protocols

Detailed experimental protocols are fundamental for the replication and validation of scientific findings. The following sections outline generalized methodologies for the synthesis, analysis, and biological evaluation of diphenyl ether herbicides like this compound-ethyl.

Synthesis of this compound-ethyl (Conceptual Workflow)

The synthesis of this compound-ethyl would typically involve a multi-step process. A generalized workflow for the synthesis of related diphenyl ether herbicides is presented below.

Caption: Conceptual workflow for the synthesis of this compound-ethyl.

Analytical Methodology for Residue Analysis

The determination of this compound-ethyl residues in environmental samples such as soil and water is crucial for regulatory and safety assessments. A common approach involves extraction followed by chromatographic analysis.

1. Sample Preparation and Extraction:

-

Soil: A representative soil sample is collected and air-dried. The sample is then sieved to remove large debris. A known weight of the soil is extracted with an organic solvent system, such as acetonitrile or a mixture of acetone and hexane, often using techniques like sonication or Soxhlet extraction.

-

Water: A water sample is collected and filtered to remove suspended solids. Solid-phase extraction (SPE) is a common technique for extracting and concentrating this compound-ethyl from water. A C18 cartridge is typically used, and the analyte is eluted with a suitable organic solvent.

2. Cleanup:

-

The crude extract from either soil or water may contain interfering substances. A cleanup step, such as passing the extract through a Florisil or silica gel column, is often necessary to remove these interferences.

3. Instrumental Analysis:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and selective method for the quantification of this compound-ethyl. The extract is injected into the GC, where the compound is separated from other components. The mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented ions.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector can also be used for the analysis of this compound-ethyl. A reverse-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water.

Biological Evaluation of Herbicidal Activity

The herbicidal activity of this compound-ethyl can be evaluated through a series of standardized bioassays.

1. Seed Germination and Seedling Growth Assay:

-

Seeds of target weed species and non-target crop species are surface-sterilized.

-

The seeds are placed on filter paper in petri dishes, and a range of concentrations of this compound-ethyl are applied.

-

The petri dishes are incubated under controlled conditions of light and temperature.

-

After a specified period, germination percentage, root length, and shoot length are measured to determine the inhibitory effect of the compound.

2. Whole Plant Pot Assay (Post-emergence):

-

Target weed species are grown in pots containing a suitable soil mixture until they reach a specific growth stage (e.g., 2-4 leaf stage).

-

A range of concentrations of this compound-ethyl, typically formulated as an emulsifiable concentrate, are sprayed onto the plants.

-

The plants are maintained in a greenhouse under controlled conditions.

-

Herbicidal injury is visually assessed at regular intervals using a rating scale (e.g., 0% = no injury, 100% = complete kill).

-

At the end of the experiment, the fresh and dry weight of the above-ground biomass is determined to quantify the herbicidal effect.

Toxicology

The toxicological profile of a herbicide is critical for assessing its risk to non-target organisms and human health.

Mammalian Toxicity:

-

Acute Oral LD₅₀ (Rat): Data not available for this compound-ethyl specifically, but related diphenyl ether herbicides generally exhibit low to moderate acute oral toxicity.

-

Acute Dermal LD₅₀ (Rat/Rabbit): Data not available.

-

Acute Inhalation LC₅₀ (Rat): Data not available.

Ecotoxicity:

-

Avian Toxicity: Data not available.

-

Aquatic Toxicity (Fish, Daphnia): Data not available.

-

Honeybee Toxicity: Data not available.

Conclusion

This compound-ethyl is a diphenyl ether herbicide with a mode of action involving the inhibition of the PPO enzyme. While its chemical identity is well-defined, there is a notable lack of publicly available, detailed quantitative data regarding its biological activity, specific experimental protocols for its synthesis and analysis, and a comprehensive toxicological profile. Further research and publication of data in these areas are necessary to provide a more complete understanding of this compound for the scientific and regulatory communities.

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound-ethyl | C19H15Cl2F3O5 | CID 18772433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 5. Inhibitors of Protoporphyrinogen Oxidase | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

Methodological & Application

Application Notes & Protocols: Analysis of Pyraflufen-Ethyl Residue in Agricultural Crops

Introduction

These application notes provide a comprehensive guide for the determination of pyraflufen-ethyl residues in agricultural crops, with a specific focus on apples and soil matrices. Pyraflufen-ethyl is a selective, post-emergence herbicide used for the control of broad-leaf weeds.[1][2] Monitoring its residues in agricultural products is crucial to ensure food safety and environmental quality. The protocols detailed below describe methods for sample extraction, cleanup, and subsequent analysis using High-Performance Liquid Chromatography (HPLC) with UV detection, with confirmation by Mass Spectrometry (MS).

I. Quantitative Data Summary

The following tables summarize the performance characteristics of the analytical method for pyraflufen-ethyl in apple and soil samples.

Table 1: Method Validation Parameters for Pyraflufen-Ethyl Analysis [1][2]

| Parameter | Apple | Soil |

| Limit of Detection (LOD) | 1.6 ng | 1.6 ng |

| Limit of Quantification (LOQ) | 0.01 mg/kg | 0.01 mg/kg |

| HPLC-MS LOD | 0.15 µg/kg | Not Reported |

| HPLC-MS LOQ | 0.5 µg/kg | Not Reported |

Table 2: Recovery Rates of Pyraflufen-Ethyl in Fortified Apple and Soil Samples [1][2]

| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Apple | 0.01 | 95.2 | 4.5 |

| 0.1 | 98.7 | 3.2 | |

| 1 | 102.1 | 2.8 | |

| Soil | 0.01 | 90.1 | 5.8 |

| 0.1 | 96.5 | 4.1 | |

| 1 | 101.3 | 3.5 |

Table 3: Dissipation of Pyraflufen-Ethyl in Soil [1][2]

| Time (Days) | Residue Level (mg/kg) |

| 0 | 0.098 |

| 7 | 0.052 |

| 14 | 0.028 |

| 21 | 0.019 |

| 28 | 0.014 |

| 35 | 0.011 |

| Half-life (t½) | ~11.89 days |

II. Experimental Protocols

A. Sample Preparation and Extraction

This protocol outlines the extraction of pyraflufen-ethyl from apple and soil samples.

1. Materials and Reagents:

-

Homogenized apple or sieved soil sample

-

Acetonitrile (HPLC grade)

-

Acetone (HPLC grade)

-

Deionized water

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

50 mL polypropylene centrifuge tubes

-

High-speed centrifuge

-

Vortex mixer

2. Extraction Procedure for Apple Samples:

-

Weigh 10 g of a homogenized apple sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Immediately vortex for 1 minute to prevent the formation of magnesium sulfate conglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant (acetonitrile layer) for the cleanup step.

3. Extraction Procedure for Soil Samples:

-

Weigh 20 g of a sieved soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of an acetone-water solution (80:20, v/v).

-

Vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Collect the supernatant for the cleanup step.

B. Sample Cleanup using Solid-Phase Extraction (SPE)

This section details the cleanup of the extracts to remove interfering matrix components. Primary Secondary Amine (PSA) is effective for apple extracts, while a C18 cartridge is suitable for soil extracts.[1][2][3]

1. Materials:

-

PSA SPE cartridges (500 mg, 6 mL)

-

C18 SPE cartridges (500 mg, 6 mL)

-

SPE vacuum manifold

-

Nitrogen evaporator

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

2. Cleanup Procedure for Apple Extract:

-

Condition a PSA SPE cartridge by passing 5 mL of acetonitrile through it.

-

Load 5 mL of the apple extract supernatant onto the conditioned cartridge.

-

Elute the target analyte with 10 mL of acetonitrile.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol for HPLC analysis.

3. Cleanup Procedure for Soil Extract:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load 10 mL of the soil extract supernatant onto the conditioned cartridge.

-

Wash the cartridge with 5 mL of a methanol-water solution (40:60, v/v) to remove polar interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the pyraflufen-ethyl with 10 mL of acetonitrile.

-

Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol for HPLC analysis.

C. Instrumental Analysis: HPLC-UV

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile:Water (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

UV Detection Wavelength: 242 nm

3. Confirmation by HPLC-MS: For confirmation of positive results, analysis can be performed on an HPLC system coupled to a mass spectrometer. The following fragments can be monitored: [M+H]⁺ at m/z 413, [M+H-COOC₂H₅]⁺ at m/z 339, and [M+H-COOC₂H₅-Cl]⁺ at m/z 304.[1]

III. Visualizations

Caption: Experimental workflow for pyraflufen-ethyl residue analysis.

References

Application Note: Quantification of Ethoxyfen-ethyl using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract